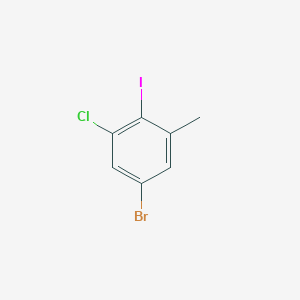

5-Bromo-3-chloro-2-iodotoluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-chloro-2-iodo-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXOMLHLSLRWMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661545 | |

| Record name | 5-Bromo-1-chloro-2-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000573-87-4 | |

| Record name | 5-Bromo-1-chloro-2-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-chloro-2-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of scientifically sound strategies for the synthesis of 5-Bromo-3-chloro-2-iodotoluene, a polysubstituted aromatic compound with potential applications in pharmaceutical and materials science research. Given the absence of a direct, single-step synthesis in the current literature, this document outlines two plausible multi-step synthetic pathways. The primary proposed route leverages a controlled, sequential halogenation strategy culminating in a Sandmeyer iodination reaction, which offers superior regiochemical control. A secondary, more direct but potentially less selective route involving electrophilic iodination of a disubstituted toluene precursor is also discussed. This guide delves into the mechanistic underpinnings of each reaction, providing detailed experimental protocols and highlighting the critical parameters that ensure a successful and reproducible synthesis.

Introduction

Polysubstituted halogenated toluenes are valuable building blocks in organic synthesis, serving as versatile intermediates in the construction of complex molecular architectures. The specific substitution pattern of this compound, featuring three distinct halogen atoms at sterically demanding positions, presents a unique synthetic challenge. The differential reactivity of the C-Br, C-Cl, and C-I bonds can be exploited in subsequent cross-coupling reactions, making this molecule a potentially valuable scaffold for the development of novel pharmaceuticals and functional materials. This guide provides a detailed exploration of viable synthetic strategies to access this compound, emphasizing experimental design, mechanistic rationale, and practical execution.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection approaches, as illustrated below.

Caption: Retrosynthetic analysis of this compound.

Route 1 (Primary Recommendation): This pathway involves the late-stage introduction of the iodine atom via a Sandmeyer reaction on a pre-functionalized aniline, 2-amino-5-bromo-3-chlorotoluene . This approach is favored due to the high degree of regiochemical control afforded by the Sandmeyer reaction, where the position of the incoming iodide is dictated by the location of the amino group.

Route 2 (Alternative Approach): This more convergent strategy involves the direct electrophilic iodination of 3-bromo-5-chlorotoluene . While potentially shorter, this route's success is contingent on overcoming the challenge of directing the bulky iodine atom to the sterically hindered C-2 position, which is flanked by a methyl and a bromo group.

Route 1: Synthesis via Sandmeyer Iodination (Recommended Pathway)

This synthetic route is broken down into three key stages: the synthesis of a suitable nitrotoluene precursor, its subsequent reduction to the key aniline intermediate, and the final diazotization and iodination.

Step 1: Synthesis of 3-Chloro-5-nitrotoluene

The synthesis begins with the nitration of a commercially available starting material, 3-chlorotoluene. The directing effects of the methyl and chloro substituents are crucial in determining the regiochemical outcome of this electrophilic aromatic substitution.

-

Mechanistic Rationale: The methyl group is an activating, ortho, para-director, while the chlorine atom is a deactivating, ortho, para-director. Both substituents direct the incoming electrophile to the 2, 4, and 6 positions. However, the 5-position is also a potential site for nitration, and careful control of reaction conditions is necessary to favor the desired isomer.

Experimental Protocol: Nitration of 3-Chlorotoluene

-

To a stirred solution of 3-chlorotoluene (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting mixture of isomers can be purified by fractional distillation or column chromatography to isolate 3-chloro-5-nitrotoluene.

Step 2: Synthesis of 2-Amino-5-bromo-3-chlorotoluene

This stage involves the bromination of the synthesized 3-chloro-5-nitrotoluene, followed by the reduction of the nitro group to an amine.

-

Mechanistic Rationale (Bromination): In 3-chloro-5-nitrotoluene, the nitro group is a strong deactivating meta-director, while the chloro and methyl groups are ortho, para-directors. The directing effects are in concert to favor bromination at the 2-position, which is ortho to the methyl group and meta to the nitro group.

Experimental Protocol: Bromination of 3-Chloro-5-nitrotoluene

-

Dissolve 3-chloro-5-nitrotoluene (1.0 eq) in a suitable solvent such as acetic acid.

-

Add a catalytic amount of iron filings or iron(III) bromide.

-

Slowly add bromine (1.05 eq) to the mixture at room temperature.

-

Heat the reaction mixture to 40-50 °C and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and quench with a solution of sodium bisulfite to remove excess bromine.

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

The crude 5-bromo-3-chloro-2-nitrotoluene can be purified by recrystallization or column chromatography.

-

Mechanistic Rationale (Reduction): The reduction of the nitro group to a primary amine can be achieved using various reducing agents. A common and effective method is the use of tin(II) chloride in concentrated hydrochloric acid.[1][2] This method is generally selective for the nitro group in the presence of aryl halides.[3][4]

Experimental Protocol: Reduction of 5-Bromo-3-chloro-2-nitrotoluene

-

To a stirred solution of 5-bromo-3-chloro-2-nitrotoluene (1.0 eq) in ethanol, add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.

-

Heat the reaction mixture at reflux for 2-3 hours, monitoring the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 12).

-

Extract the product, 2-amino-5-bromo-3-chlorotoluene, with ethyl acetate or diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude amine can be purified by column chromatography.

Step 3: Sandmeyer Iodination of 2-Amino-5-bromo-3-chlorotoluene

This final step involves the conversion of the primary aromatic amine to a diazonium salt, followed by its displacement with iodide.[5][6]

-

Mechanistic Rationale: The amine is first treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt is an excellent leaving group and is readily displaced by an iodide nucleophile, typically from potassium iodide, to yield the final product.[7][8]

Experimental Protocol: Sandmeyer Iodination

-

Suspend 2-amino-5-bromo-3-chlorotoluene (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

-

In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract the product with diethyl ether or dichloromethane.

-

Wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound via Route 1.

Route 2: Synthesis via Electrophilic Iodination (Alternative Pathway)

This route offers a more direct approach but with potential challenges in regioselectivity.

Step 1: Synthesis of 3-Bromo-5-chlorotoluene

As a starting material, 3-bromo-5-chlorotoluene can be synthesized via several routes, often involving the strategic halogenation and deamination of aniline derivatives. For the purpose of this guide, we will consider this as a commercially available or previously synthesized precursor.

Step 2: Electrophilic Iodination of 3-Bromo-5-chlorotoluene

The key challenge in this step is to direct the iodine to the sterically hindered C-2 position.

-

Mechanistic Rationale: The substituents on 3-bromo-5-chlorotoluene (methyl at C1, bromo at C3, and chloro at C5) are all ortho, para-directors. This leads to a prediction of substitution at the 2, 4, and 6 positions. The C-2 position is sterically encumbered by the adjacent methyl and bromo groups. Therefore, a highly reactive iodinating system is required to overcome this steric hindrance and achieve iodination at the desired position. Reagents such as N-iodosuccinimide (NIS) in the presence of a strong Brønsted acid like trifluoroacetic acid (TFA) can generate a potent electrophilic iodine species.[9] Alternatively, the use of iodine in the presence of an oxidizing agent like periodic acid can also be effective for the iodination of deactivated or sterically hindered arenes.[10]

Experimental Protocol: Iodination with NIS and Trifluoroacetic Acid

-

Dissolve 3-bromo-5-chlorotoluene (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

-

Add N-iodosuccinimide (1.1 eq) to the solution.

-

Cool the mixture to 0 °C and slowly add trifluoroacetic acid (catalytic to stoichiometric amounts may be required, optimization is necessary).

-

Allow the reaction to stir at room temperature for several hours to overnight, monitoring by TLC.

-

Quench the reaction with an aqueous solution of sodium thiosulfate and sodium bicarbonate.

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

The crude product will likely be a mixture of isomers and should be purified by column chromatography or preparative HPLC to isolate the desired this compound.

Caption: Workflow for the synthesis of this compound via Route 2.

Data Summary

| Reagent/Intermediate | Molecular Formula | Molar Mass ( g/mol ) | Key Role |

| 3-Chlorotoluene | C₇H₇Cl | 126.58 | Starting Material |

| 3-Chloro-5-nitrotoluene | C₇H₆ClNO₂ | 171.58 | Intermediate |

| 5-Bromo-3-chloro-2-nitrotoluene | C₇H₅BrClNO₂ | 250.48 | Intermediate |

| 2-Amino-5-bromo-3-chlorotoluene | C₇H₇BrClN | 220.50 | Key Intermediate |

| This compound | C₇H₅BrClI | 331.38 | Final Product |

| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.98 | Iodinating Agent |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | Acid Catalyst |

Conclusion and Outlook

This technical guide has outlined two strategic pathways for the synthesis of this compound. The recommended route, proceeding through the Sandmeyer iodination of a specifically synthesized aniline intermediate, offers the most reliable method for achieving the desired regiochemistry. While more steps are involved, the control over the final product's structure justifies the longer sequence. The alternative route, direct electrophilic iodination, presents a more convergent but less certain approach, with the primary challenge being the selective introduction of iodine at a sterically hindered position.

For researchers requiring unambiguous synthesis of this compound, the Sandmeyer approach is the advised course of action. Further optimization of the reaction conditions for each step, particularly the initial nitration and the final purification, will be critical for achieving high overall yields. The availability of this tri-halogenated toluene derivative will undoubtedly facilitate further exploration of its utility in the development of novel chemical entities with potential applications in medicine and materials science.

References

-

Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (URL: [Link])

-

Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians. (URL: [Link])

-

Nitro Reduction - Common Conditions. Organic Chemistry Portal. (URL: [Link])

-

Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

-

Explain the mechanism of reaction of nitrobenzene with Sn/HCl. Sarthaks eConnect. (URL: [Link])

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. (URL: [Link])

-

Sandmeyer Reaction. Organic Chemistry Portal. (URL: [Link])

-

periodic acid dihydrate. Organic Syntheses Procedure. (URL: [Link])

-

Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. Molbase. (URL: [Link])

-

An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. NIH. (URL: [Link])

-

Sandmeyer reaction. Wikipedia. (URL: [Link])

-

Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. ResearchGate. (URL: [Link])

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 5-Bromo-3-chloro-2-iodotoluene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1000573-87-4

Introduction

5-Bromo-3-chloro-2-iodotoluene is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique arrangement of three distinct halogen atoms—iodine, bromine, and chlorine—on a toluene scaffold provides a platform for sequential and site-selective cross-coupling reactions. This attribute makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The differential reactivity of the carbon-halogen bonds allows for a programmed introduction of various substituents, enabling the construction of intricate molecular architectures that would be challenging to assemble through other synthetic routes. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this compound, with a focus on its practical utility for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 1000573-87-4 | [1] |

| Molecular Formula | C₇H₅BrClI | [1] |

| Molecular Weight | 331.38 g/mol | [2] |

| Predicted Boiling Point | 301.8 ± 37.0 °C | [1] |

| Predicted Density | 2.125 ± 0.06 g/cm³ | [1] |

| Canonical SMILES | CC1=CC(=CC(=C1I)Cl)Br | [1] |

| InChIKey | NUXOMLHLSLRWMX-UHFFFAOYSA-N | [1] |

Proposed Synthetic Pathway

Figure 1. A proposed synthetic pathway for this compound.

Step-by-Step Methodological Considerations

-

Nitration of 3-Chloro-5-bromotoluene: The initial step would involve the nitration of the starting material. The directing effects of the chloro and bromo substituents would favor the introduction of the nitro group at the C2 position. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, would likely be employed. Careful temperature control is crucial to prevent over-nitration and ensure regioselectivity.

-

Reduction of the Nitro Group: The resulting 3-chloro-5-bromo-2-nitrotoluene would then be reduced to the corresponding aniline, 3-chloro-5-bromo-2-aminotoluene. Common reagents for this transformation include tin(II) chloride in hydrochloric acid or iron powder in acidic medium.[3] Catalytic hydrogenation could also be an alternative.

-

Sandmeyer Reaction: The key step is the Sandmeyer reaction, which converts the amino group into an iodo group.[4][5] This is a two-part process:

-

Diazotization: The aniline is treated with a cold, acidic solution of sodium nitrite to form a diazonium salt. This intermediate is generally unstable and is used immediately in the next step.

-

Iodination: The diazonium salt solution is then treated with a solution of potassium iodide. The diazonium group is an excellent leaving group (as nitrogen gas), and it is displaced by the iodide ion to yield the final product, this compound.[5]

-

Reactivity and Synthetic Utility

The primary value of this compound in organic synthesis lies in the differential reactivity of its three halogen atoms in cross-coupling reactions. This allows for selective functionalization of the aromatic ring.

Figure 2. Reactivity hierarchy of halogens in palladium-catalyzed cross-coupling reactions.

This reactivity trend (I > Br > Cl) enables a synthetic chemist to perform a sequence of cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, in a controlled manner. For instance, a Suzuki coupling could be performed selectively at the C-I bond under mild conditions, leaving the C-Br and C-Cl bonds intact for subsequent, more forcing reaction conditions. This "one-pot" or sequential approach is highly efficient for building molecular complexity from a single, versatile starting material.[6]

Illustrative Reaction Scheme: Sequential Suzuki Coupling

Figure 3. Illustrative workflow for sequential Suzuki coupling reactions.

This selective functionalization is of particular interest in drug discovery, where the systematic variation of substituents on an aromatic core (a common strategy in structure-activity relationship studies) can be streamlined.

Applications in Research and Development

While specific examples of the use of this compound in the synthesis of named pharmaceutical compounds are not widely reported, its value can be inferred from the broad utility of polyhalogenated aromatic compounds in medicinal chemistry.

-

Scaffold for Fragment-Based Drug Discovery: This compound can serve as a starting point for the synthesis of a library of compounds for fragment-based screening. The three halogen atoms provide distinct vectors for the introduction of a variety of chemical functionalities.

-

Intermediate in the Synthesis of Agrochemicals and Materials: The principles that make this compound attractive for medicinal chemistry are also applicable to the development of new agrochemicals and advanced materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[6]

-

Probe for Mechanistic Studies: The well-defined reactivity differences of the C-X bonds make it a useful tool for studying the mechanisms of cross-coupling reactions and for optimizing reaction conditions.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust, vapor, mist, or gas. Avoid contact with skin and eyes.[7][8]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

-

Toxicology: While specific toxicological data is unavailable, it should be treated as a potentially hazardous substance. Halogenated aromatic compounds can be irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a powerful and versatile building block for organic synthesis. Its tri-halogenated structure, with a predictable hierarchy of reactivity, offers a strategic advantage for the construction of complex, multi-substituted aromatic compounds. While detailed experimental protocols and spectroscopic data are not yet widely published, its potential utility in drug discovery, materials science, and agrochemical research is significant. As the demand for complex and diverse molecular architectures continues to grow, it is anticipated that the application of such highly functionalized intermediates will become increasingly prevalent.

References

-

AA Blocks. (2019, November 13). NHC-Catalyzed Generation of α,β-Unsaturated Acylazoliums for the Enantioselective Synthesis of Heterocycles and Carbocycles. Available at: [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

- Raza, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3139-3161.

-

Angene Chemical. (n.d.). CAS number page 1. Available at: [Link]

-

PubChem. (n.d.). 3-Bromo-5-chloro-2-iodotoluene. Retrieved from [Link]

-

ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Available at: [Link]

- Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.

- Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.

-

ResearchGate. (n.d.). The Applications of Toluene and Xylenes. Available at: [Link]

-

PubChem. (n.d.). 5-Bromo-3-chloro-2-iodophenol. Retrieved from [Link]

-

ACS Publications. (n.d.). Transition-Metal-Free Coupling Reactions. Available at: [Link]

- Supporting Information. (n.d.).

-

PubChem. (n.d.). 3-Bromo-5-chlorotoluene. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-iodotoluene. Retrieved from [Link]

- Google Patents. (n.d.). EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene.

-

Preprints.org. (2024, April 23). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Available at: [Link]

-

Scribd. (n.d.). Uses of Toluene in The Pharmaceutical Industry. Available at: [Link]

-

ResearchGate. (n.d.). Recent synthetic applications of trichloro(bromo)methyl containing organic compounds. Available at: [Link]

-

NCBI. (n.d.). Toluene - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Available at: [Link]

-

PubMed Central. (2024, July 9). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Available at: [Link]

-

MDPI. (n.d.). Advances in Cross-Coupling Reactions. Available at: [Link]

-

PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. 3-bromo-2-chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. capotchem.cn [capotchem.cn]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Bromo-3-chloro-2-iodotoluene: Properties, Synthesis, and Synthetic Potential

Introduction: The Strategic Value of Polysubstituted Aromatics

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, polyhalogenated aromatic compounds represent a class of exceptionally versatile building blocks.[1][2] The strategic placement of multiple, distinct halogen atoms on a stable aromatic scaffold provides a powerful toolkit for chemists. Each halogen offers a potential reaction site, or "handle," that can be addressed with remarkable selectivity, allowing for the stepwise and controlled construction of complex molecular architectures.[3] 5-Bromo-3-chloro-2-iodotoluene is a prime exemplar of such a scaffold. While specific experimental data on this compound remains sparse in public literature, its structure suggests significant potential for applications ranging from the synthesis of pharmaceutical intermediates to the development of novel organic materials. This guide aims to provide a comprehensive technical overview of its properties, a plausible synthetic pathway, and its latent reactivity, grounded in established principles of organic chemistry.

Section 1: Core Chemical and Physical Properties

This compound is identified by the CAS number 1000573-87-4.[4][5] Its structure features a toluene core substituted with three different halogen atoms at the 2, 3, and 5 positions of the aromatic ring. Due to a lack of extensive empirical studies, many of its physical properties are based on computational predictions, which nonetheless provide valuable guidance for its handling and use in reaction planning.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| IUPAC Name | 5-Bromo-1-chloro-2-iodo-3-methylbenzene | PubChem[5] |

| CAS Number | 1000573-87-4 | Guidechem[4] |

| Molecular Formula | C₇H₅BrClI | PubChem[5][6] |

| Molecular Weight | 331.38 g/mol | PubChem[6] |

| Exact Mass | 329.83079 Da | PubChem[6] |

| Predicted Density | 2.125 ± 0.06 g/cm³ | Guidechem[4] |

| Predicted Boiling Point | 301.8 ± 37.0 °C | Guidechem[4] |

| Predicted XLogP3-AA | 4.3 | PubChem[6] |

It is important to note that an isomer, 3-Bromo-5-chloro-2-iodotoluene (CAS 933671-80-8), also exists in chemical databases.[6] Researchers should verify the specific isomer required for their application.

Section 2: Predictive Spectral Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The methyl group (CH₃) protons would appear as a singlet, likely in the range of δ 2.3-2.5 ppm. The two aromatic protons are not equivalent and would appear as two distinct signals in the aromatic region (δ 7.0-8.0 ppm). Given their meta-relationship, they would likely appear as two doublets with a small coupling constant (J ≈ 2-3 Hz).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show seven distinct signals: one for the methyl carbon (likely δ 20-25 ppm) and six for the aromatic carbons. The carbons bonded to the halogens will be significantly influenced by their electronegativity and heavy atom effects. The carbon bearing the iodine (C-I) would likely appear the most upfield among the halogenated carbons due to the heavy atom effect.

-

Mass Spectrometry: The mass spectrum would be characterized by a distinctive isotopic pattern for the molecular ion peak [M]⁺. This pattern arises from the natural abundances of the bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) isotopes. This would result in a cluster of peaks for the molecular ion and any fragments containing both Br and Cl, providing a definitive confirmation of the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations for the aromatic ring and the methyl group (around 2850-3100 cm⁻¹). The C-C stretching vibrations within the aromatic ring would appear in the 1400-1600 cm⁻¹ region. The C-X (halogen) stretching frequencies would be observed in the fingerprint region, typically below 1100 cm⁻¹.

Section 3: Proposed Synthesis and Purification Protocol

A robust synthesis for polysubstituted aromatics often involves a carefully planned sequence of electrophilic aromatic substitution and functional group interconversion reactions.[7][8] A plausible and efficient route to this compound can be adapted from established procedures for similar polyhalogenated benzenes. The proposed pathway begins with a commercially available starting material, such as 3-bromo-5-chlorotoluene, and proceeds through a directed ortho-lithiation followed by iodination.

Proposed Synthetic Workflow:

Sources

- 1. nbinno.com [nbinno.com]

- 2. Halogen - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. guidechem.com [guidechem.com]

- 5. 5-Bromo-1-chloro-2-iodo-3-methylbenzene | C7H5BrClI | CID 44891212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-5-chloro-2-iodotoluene | C7H5BrClI | CID 44891129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

A Spectroscopic Deep Dive: Elucidating the Structure of 5-Bromo-3-chloro-2-iodotoluene

An In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and complex organic synthesis, the unambiguous structural confirmation of novel and intermediate compounds is paramount. Halogenated toluenes, a class of versatile building blocks, often present unique challenges in their characterization due to the complex interplay of electronic and steric effects of multiple halide substituents. This guide provides a detailed exploration of the spectral characteristics of 5-Bromo-3-chloro-2-iodotoluene, offering a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As a Senior Application Scientist, the following sections are structured to not only present the expected spectral data but also to elucidate the underlying principles that govern the spectral behavior of this polysubstituted aromatic compound.

Molecular Structure and Overview

This compound (IUPAC name: 1-bromo-5-chloro-2-iodo-3-methylbenzene) is a highly substituted aromatic compound with the molecular formula C₇H₅BrClI and a molecular weight of approximately 331.38 g/mol [1][2]. The strategic placement of three different halogen atoms (Bromine, Chlorine, and Iodine) and a methyl group on the toluene scaffold makes it a valuable intermediate for the synthesis of complex molecular architectures. Accurate spectral analysis is the cornerstone of its quality control and downstream application.

Caption: Molecular structure of this compound.

Proton (¹H) NMR Spectroscopy: A Window into the Aromatic Protons

Proton NMR spectroscopy is a powerful first-pass technique for confirming the identity and purity of organic molecules by mapping the chemical environment of hydrogen atoms.[3] For this compound, we expect to see signals corresponding to the aromatic protons and the methyl group protons.

Experimental Protocol: Data Acquisition

A standard ¹H NMR spectrum would be acquired by dissolving the compound in a deuterated solvent, such as deuterochloroform (CDCl₃), which minimizes solvent interference[4]. Tetramethylsilane (TMS) is typically used as an internal standard to define the 0 ppm chemical shift[5]. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion for this polysubstituted aromatic system.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (position 4) | 7.4 - 7.8 | Doublet | ~2-3 |

| Aromatic H (position 6) | 7.2 - 7.6 | Doublet | ~2-3 |

| Methyl Protons (-CH₃) | 2.3 - 2.5 | Singlet | N/A |

Interpretation and Rationale

The two aromatic protons are chemically non-equivalent and are expected to appear as distinct signals. The halogen substituents exert a strong deshielding effect on the aromatic protons, causing their signals to appear downfield (at higher ppm values)[3]. The proton at position 4 is flanked by two halogen atoms (Iodine and Bromine), which would likely cause it to resonate at a slightly different frequency than the proton at position 6, which is adjacent to the methyl group and a bromine atom.

The splitting pattern of these aromatic protons is anticipated to be a doublet for each, arising from coupling to the adjacent aromatic proton. The magnitude of the coupling constant (J) for meta-coupled protons in a benzene ring is typically small, in the range of 2-3 Hz.

The methyl group protons are not adjacent to any other protons, and therefore, their signal is expected to be a singlet[6]. The electron-donating nature of the methyl group would typically place its signal in the range of 2.3-2.5 ppm on an aromatic ring.

Carbon-13 (¹³C) NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is often required to obtain a spectrum with a good signal-to-noise ratio[7].

Experimental Protocol: Data Acquisition

The sample preparation for ¹³C NMR is identical to that for ¹H NMR. A proton-decoupled ¹³C NMR experiment is standard, which results in each unique carbon atom appearing as a single line, simplifying the spectrum.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-I (position 2) | 90 - 100 |

| C-Cl (position 3) | 130 - 135 |

| C-H (position 4) | 128 - 132 |

| C-Br (position 5) | 120 - 125 |

| C-H (position 6) | 135 - 140 |

| C-CH₃ (position 1) | 138 - 142 |

| -CH₃ | 20 - 25 |

Interpretation and Rationale

The chemical shifts of the aromatic carbons are influenced by the electronegativity and hybridization of the attached atoms[7].

-

C-I: The carbon atom bonded to iodine is expected to be significantly shielded compared to the other halogen-substituted carbons due to the "heavy atom effect" of iodine, resulting in an upfield shift to the 90-100 ppm region[8].

-

C-Cl and C-Br: The carbons attached to chlorine and bromine will be deshielded, with their signals appearing downfield.

-

Aromatic C-H: The two carbons bonded to hydrogen will have chemical shifts in the typical aromatic region of 125-140 ppm.

-

Quaternary Carbons: The two quaternary carbons (C-CH₃ and the carbon bearing the iodine) will also be in the aromatic region, and their signals are often of lower intensity.

-

Methyl Carbon: The methyl carbon will appear significantly upfield, in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups and providing insights into the substitution pattern of aromatic compounds.

Experimental Protocol: Data Acquisition

An IR spectrum can be obtained from a neat liquid sample between salt plates (e.g., NaCl or KBr) or from a solid sample dispersed in a KBr pellet. The sample is then exposed to infrared radiation, and the absorption of energy at specific frequencies is measured.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |

| 2975-2850 | Aliphatic C-H Stretch (from -CH₃) | Medium |

| 1600-1585, 1500-1400 | Aromatic C=C Ring Stretch | Medium to Strong |

| 900-675 | C-H Out-of-Plane Bending | Strong |

| Below 1000 | C-Cl, C-Br, C-I Stretch | Medium to Strong |

Interpretation and Rationale

The IR spectrum of this compound is expected to display several characteristic absorption bands:

-

Aromatic C-H Stretch: A weak to medium band above 3000 cm⁻¹ is characteristic of C-H bonds on an aromatic ring[9][10].

-

Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the methyl group.

-

Aromatic C=C Stretch: A series of sharp bands in the 1400-1600 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring[9].

-

C-H Out-of-Plane Bending: The pattern of strong absorption bands in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring[11]. For a 1,2,3,5-tetrasubstituted benzene ring with two adjacent hydrogens, a strong absorption is expected in this region.

-

Carbon-Halogen Stretches: The stretching vibrations for C-Cl, C-Br, and C-I bonds occur in the fingerprint region of the spectrum, typically below 1000 cm⁻¹[12]. The exact positions can be difficult to assign individually due to overlapping skeletal vibrations of the ring[11].

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers clues about the structure through the analysis of fragmentation patterns.

Experimental Protocol: Data Acquisition

For a volatile compound like this compound, Electron Ionization (EI) is a common technique. The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation[13]. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data

| m/z Value | Proposed Fragment | Significance |

| ~330, 332, 334 | [C₇H₅⁷⁹Br³⁵ClI]⁺, [C₇H₅⁸¹Br³⁵ClI]⁺/[C₇H₅⁷⁹Br³⁷ClI]⁺, [C₇H₅⁸¹Br³⁷ClI]⁺ | Molecular Ion Cluster |

| ~203, 205 | [M - I]⁺ | Loss of Iodine |

| ~124 | [M - I - Br/Cl]⁺ | Loss of Halogens |

| ~90 | [C₇H₆]⁺ | Toluene fragment |

Interpretation and Rationale

The mass spectrum of this compound will be characterized by a complex molecular ion region due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio)[14][15]. This will result in a cluster of peaks for the molecular ion and any fragments containing these halogens.

Sources

- 1. scbt.com [scbt.com]

- 2. 3-Bromo-5-chloro-2-iodotoluene | C7H5BrClI | CID 44891129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Proton nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 4. longdom.org [longdom.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. longdom.org [longdom.org]

- 14. ochem.weebly.com [ochem.weebly.com]

- 15. savemyexams.com [savemyexams.com]

commercial availability of 5-Bromo-3-chloro-2-iodotoluene

An In-depth Technical Guide to the Commercial Availability of 5-Bromo-3-chloro-2-iodotoluene

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the availability of precisely functionalized building blocks is paramount. Halogenated aromatic compounds serve as foundational scaffolds for constructing complex molecular architectures. This compound, a triply halogenated toluene derivative, represents a highly versatile, yet specific, chemical intermediate. The distinct reactivity of its iodine, bromine, and chlorine substituents allows for selective, stepwise functionalization, making it a valuable tool for creating novel compounds. The iodine atom is particularly susceptible to metal-catalyzed cross-coupling reactions, the bromine can be targeted for lithiation or further coupling, and the chlorine remains relatively inert, offering a site for later-stage modification.

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the commercial availability, procurement, handling, and synthetic potential of this compound. We will delve into supplier information, key chemical properties, and procedural insights to facilitate its integration into research and development workflows. The strategic use of such multi-halogenated intermediates is a cornerstone in the development of new chemical entities, where rapid diversification and structure-activity relationship (SAR) studies are critical[1].

Chemical Identity and Physicochemical Properties

Accurate identification is the first step in procuring any chemical. This compound is identified by its unique CAS number, 1000573-87-4[2][3]. It is crucial to distinguish it from its isomers, such as 3-Bromo-5-chloro-2-iodotoluene (CAS: 933671-80-8), as the substitution pattern dictates its reactivity and spatial arrangement[4].

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 1000573-87-4 | ChemicalBook[2], Guidechem[3] |

| Molecular Formula | C₇H₅BrClI | Santa Cruz Biotechnology[5], ChemicalBook[2] |

| Molecular Weight | 331.38 g/mol | Santa Cruz Biotechnology[5], ChemicalBook[2] |

| IUPAC Name | 5-Bromo-1-chloro-2-iodo-3-methylbenzene | ChemicalBook[2] |

| Canonical SMILES | CC1=CC(=CC(=C1I)Cl)Br | Guidechem[3] |

| InChI Key | NUXOMLHLSLRWMX-UHFFFAOYSA-N | Guidechem[3] |

The physical properties of the compound are essential for planning experiments, particularly for determining appropriate reaction solvents and purification methods. The data below are predicted values from computational models.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Density | 2.125 ± 0.06 g/cm³ | Guidechem[3] |

| Boiling Point | 301.8 ± 37.0 °C at 760 mmHg | Guidechem[3] |

| logP | 4.01550 | Guidechem[3] |

Commercial Sourcing and Availability

This compound is available from a variety of chemical suppliers, primarily as a research chemical. It is not typically stocked in bulk quantities but can be procured in gram-to-kilogram scales, sufficient for laboratory synthesis and early-stage development.

Table 3: Selected Commercial Suppliers

| Supplier | Country | Reported Purity | Available Quantities | Notes |

| Wuhan Chemwish Technology Co., Ltd | China | 98% | 1g; 5g; 25g; 50g; 100g; 500g | Listed on ChemicalBook[2]. |

| Shanghai Sinch Parmaceuticals Tech. Co. Ltd. | China | 95% | 1g; 5g; 25g; 50g; 100g; 1kg | Listed on ChemicalBook[2]. |

| Shanghai Pingguo Pharmaceutical Co., Ltd. | China | 95+% | 1g, 5g, 10g, 50g, 100g, 500g, 1kg | Listed on ChemicalBook[2]. |

| Santa Cruz Biotechnology, Inc. | USA | Not specified | Not specified | For Research Use Only[5]. |

The procurement process for a specialized chemical like this requires careful validation. The following workflow outlines the key steps from supplier identification to laboratory use.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. 3-Bromo-5-chloro-2-iodotoluene | C7H5BrClI | CID 44891129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromo-3-chloro-2-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the safe handling, storage, and disposal of 5-Bromo-3-chloro-2-iodotoluene, a highly functionalized aromatic building block. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules and general principles of handling halogenated organic compounds to provide a robust framework for its safe utilization in a laboratory setting. Researchers must recognize that this guide serves as a foundational resource and should be supplemented by a thorough, institution-specific risk assessment prior to commencing any experimental work.

Compound Profile and Inferred Hazards

This compound is a polysubstituted aromatic compound with the molecular formula C₇H₅BrClI and a molecular weight of 331.38 g/mol .[1] Its structure, featuring three different halogen atoms, makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions where the differential reactivity of the halogens can be exploited for sequential bond formation.

Table 1: Inferred Physicochemical and Hazard Data for this compound

| Property | Value/Information | Source/Rationale |

| Molecular Formula | C₇H₅BrClI | Santa Cruz Biotechnology[1] |

| Molecular Weight | 331.38 g/mol | Santa Cruz Biotechnology[1] |

| Appearance | Likely a solid or liquid | Based on related compounds |

| Inferred GHS Hazard Classification | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | Extrapolated from 5-Bromo-2-iodotoluene[2][3] |

| Inferred Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | Extrapolated from 5-Bromo-2-iodotoluene[2][3] |

| Inferred Signal Word | Warning | Extrapolated from 5-Bromo-2-iodotoluene[3] |

Prudent Practices for Safe Handling and Use

Given the inferred hazards, a multi-layered approach to safety is essential when working with this compound. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood. This is the primary engineering control to minimize inhalation exposure to any volatile components or aerosols.

Personal Protective Equipment (PPE): Essential Barrier Protection

Appropriate PPE must be worn at all times when handling this compound. An SDS for a related isomer recommends the following, which should be considered the minimum requirement:

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

-

Skin Protection: A lab coat and disposable nitrile gloves are mandatory. For extended operations or when there is a risk of splashing, consider double-gloving or using gloves with higher chemical resistance.[4]

-

Respiratory Protection: In situations where a fume hood is not available or as a supplementary measure, a respirator with an appropriate organic vapor cartridge should be used.[4]

Administrative Controls and Work Practices

-

Designated Area: If feasible, designate a specific area within the laboratory for handling this compound to prevent cross-contamination.

-

Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

-

Transport: When transporting the chemical, ensure it is in a sealed, properly labeled container within a secondary, shatterproof container.

Step-by-Step Protocol for Weighing and Transferring

The following protocol outlines a safe procedure for handling solid or liquid this compound:

-

Preparation:

-

Don all required PPE (lab coat, safety goggles, gloves).

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Gather all necessary equipment (spatula, weighing paper/boat, receiving flask, solvent, etc.) and place it inside the fume hood.

-

-

Weighing:

-

If the compound is a solid, carefully transfer the desired amount from the stock bottle to a tared weighing vessel using a clean spatula.

-

If it is a liquid, use a calibrated pipette or syringe to transfer the required volume.

-

Avoid generating dust or aerosols.

-

-

Transfer:

-

Carefully add the weighed compound to the reaction vessel.

-

If dissolving in a solvent, add the solvent to the weighing vessel to rinse any remaining compound and transfer the rinse to the reaction vessel.

-

-

Cleanup:

-

Clean any spills within the fume hood immediately using an appropriate absorbent material.

-

Dispose of all contaminated materials (weighing paper, gloves, absorbent) in a designated halogenated waste container.

-

Wipe down the work surface of the fume hood.

-

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent accidents.

-

Container: Store in the original, tightly sealed container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

-

Incompatibilities: Store separately from strong oxidizing agents, strong bases, and reactive metals.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, the following procedures should be followed.

Accidental Release

-

Small Spills (in a fume hood):

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for disposal as halogenated waste.

-

Decontaminate the area with a suitable solvent.

-

-

Large Spills:

-

Evacuate the immediate area and alert colleagues.

-

If safe to do so, contain the spill to prevent it from spreading.

-

Contact your institution's emergency response team.

-

First Aid Measures

The following first aid measures are based on the potential hazards of this type of compound:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal of this compound Waste

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

-

Waste Segregation: Collect all waste containing this compound in a designated, properly labeled "Halogenated Organic Waste" container.

-

Institutional Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's environmental health and safety (EHS) department for specific guidelines.

Risk Assessment and Experimental Design

The differential reactivity of the halogens in this compound (typically I > Br > Cl in palladium-catalyzed cross-coupling reactions) is a key aspect of its utility in synthesis. When designing experiments, consider the potential for exothermic reactions, the evolution of hazardous byproducts, and the stability of intermediates.

Below is a logical workflow for conducting a risk assessment before using this compound.

Caption: A logical workflow for risk assessment when handling this compound.

Conclusion

While this compound is a valuable synthetic building block, its handling requires a cautious and informed approach. By understanding its inferred hazards and implementing the robust safety protocols outlined in this guide, researchers can minimize risks and safely harness its synthetic potential. Always prioritize safety through careful planning, the consistent use of engineering controls and PPE, and adherence to proper disposal procedures.

References

-

PubChem. 5-Bromo-2-iodotoluene. [Link]

-

PubChem. 3-Bromo-5-chloro-2-iodotoluene. [Link]

-

MSDS of 3-Bromo-5-chloro-2-iodoaniline. (This is for a related but different compound, used for general hazard understanding). [Link]

-

PubChem. 5-Bromo-1-chloro-2-iodo-3-methylbenzene. [Link]

Sources

A Technical Guide to the Solubility of 5-Bromo-3-chloro-2-iodotoluene in Organic Solvents

Abstract: 5-Bromo-3-chloro-2-iodotoluene is a polysubstituted aromatic compound with potential applications in organic synthesis and materials science. A thorough understanding of its solubility is critical for its effective use in reaction media, purification processes, and formulation development. As a niche, non-commercialized compound, readily available solubility data is scarce. This guide provides a robust framework for researchers, scientists, and drug development professionals to address this challenge. It combines theoretical principles of solubility, including Hansen Solubility Parameters (HSP), with a detailed, field-proven experimental protocol for accurately determining the solubility of this compound in various organic solvents. This document is structured to empower researchers with the predictive tools and practical methodologies necessary to confidently handle and utilize this complex halogenated intermediate.

Introduction to this compound

This compound (C₇H₅BrClI) is a halogenated aromatic hydrocarbon.[1] Its structure, featuring a toluene backbone heavily substituted with three different halogens, results in a molecule with significant molecular weight (331.37 g/mol ) and a high degree of lipophilicity, as indicated by a predicted XLogP3 value of 4.3.[2] Such compounds are often key intermediates in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials, where precise control over reaction conditions is paramount. Solubility is a fundamental physical property that dictates solvent selection for synthesis, extraction, and crystallization, directly impacting reaction kinetics, yield, and purity.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means that a solute will dissolve best in a solvent that shares similar intermolecular forces. For this compound, its molecular structure suggests the following:

-

Dispersion Forces: As a large, heavy molecule with numerous polarizable electrons from the aromatic ring and halogen atoms, London dispersion forces will be the dominant intermolecular interaction.

-

Polar Forces: The carbon-halogen bonds introduce significant dipole moments, contributing a polar character to the molecule.

-

Hydrogen Bonding: The molecule lacks hydrogen bond donors and acceptors, so its capacity for hydrogen bonding is negligible.

Based on this, we can hypothesize that this compound will exhibit the highest solubility in solvents that are non-polar to moderately polar and aprotic.

Hansen Solubility Parameters (HSP) as a Predictive Tool

To refine this prediction, we can utilize Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.[4]

Two substances are likely to be soluble in each other if their HSP values are similar. The "HSP Distance" (Ra) between a solvent and a solute can be calculated to quantify this similarity. A smaller distance implies higher affinity.[4]

While the exact HSP values for this compound are not published, we can estimate them based on its structure and compare them to known values for common solvents. Given its highly halogenated and aromatic nature, we can anticipate high δD and moderate δP values, with a very low δH value.

Table 1: Predicted Solubility Profile based on Solvent Class & Hansen Parameters

| Solvent Class | Representative Solvents | Expected Solubility | Rationale based on HSP |

| Aromatic Hydrocarbons | Toluene, Xylene | High | High δD, low δP and δH values closely match the predicted profile of the solute.[5] |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | High δD and moderate δP values align well with the solute's expected parameters.[6] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | Moderate δD and δP values suggest good compatibility. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | Higher δP and δH values may reduce compatibility compared to aromatic or chlorinated solvents.[4] |

| Alcohols | Methanol, Ethanol | Low | High δH values create a large HSP distance, leading to poor solubility. |

| Alkanes | Hexane, Heptane | Low to Moderate | While δP and δH are low, the δD value may be lower than that of the aromatic solute, limiting solubility. |

| Polar Aprotic | Dimethylformamide (DMF), DMSO | Moderate | High δP values may make these effective solvents, despite some mismatch in other parameters. |

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes the equilibrium solubility method, a reliable technique for determining the solubility of a solid compound in a solvent. This method ensures the system reaches equilibrium, providing an accurate and reproducible measurement.

Safety and Handling Precautions

Polyhalogenated aromatic hydrocarbons are a class of compounds that require careful handling.[7] They can be persistent in the environment and may have toxicological effects.[8][9]

-

Engineering Controls: Always handle the compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[10]

-

Waste Disposal: All waste containing the halogenated compound, including solvent rinsates, must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[7]

Materials and Reagents

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or small glass test tubes with screw caps[11]

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer and/or orbital shaker

-

Centrifuge

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks for standard preparation

Experimental Workflow

The workflow is designed to create a saturated solution, separate the undissolved solid, and then quantify the amount of dissolved solute in the supernatant.

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed vial (e.g., 10-20 mg). The key is to have undissolved solid remaining at the end.

-

Solvent Addition: Add a precise volume of the chosen organic solvent (e.g., 1.0 or 2.0 mL) to the vial.[11]

-

Equilibration: Cap the vial tightly and place it on an orbital shaker or vortex mixer. Allow the mixture to agitate at a constant temperature (e.g., 25 °C) for a sufficient time (24-48 hours) to ensure equilibrium is reached. The presence of visible solid material at the end of this period is essential.

-

Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sampling: Carefully remove a known aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the aliquot with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample by HPLC-UV. The concentration of the solute is determined by comparing its peak area to a previously generated standard curve.

-

Calculation: Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Data Presentation and Interpretation

The quantitative results should be compiled into a clear, structured table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Toluene | Aromatic Hydrocarbon | [Experimental Data] | [Calculated Data] |

| Dichloromethane | Chlorinated | [Experimental Data] | [Calculated Data] |

| Tetrahydrofuran (THF) | Ether | [Experimental Data] | [Calculated Data] |

| Acetone | Ketone | [Experimental Data] | [Calculated Data] |

| Hexane | Alkane | [Experimental Data] | [Calculated Data] |

| Methanol | Alcohol | [Experimental Data] | [Calculated Data] |

| Dimethylformamide (DMF) | Polar Aprotic | [Experimental Data] | [Calculated Data] |

The experimentally determined data can then be used to validate the initial predictions based on the "like dissolves like" principle and HSP theory. This information is invaluable for:

-

Reaction Chemistry: Selecting an appropriate solvent that can dissolve reactants to the desired concentration.

-

Crystallization: Identifying a solvent system (a good solvent for dissolving and a poor solvent for precipitating) for effective purification.

-

Formulation: Developing stable solutions for various applications by choosing solvents that provide high solubility.

Conclusion

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE.

- Solubility of Organic Compounds. (2023, August 31).

- 5-Bromo-2-iodotoluene. (n.d.). PubChem.

- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. (n.d.). Benchchem.

- Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science.

- 3-Bromo-5-chloro-2-iodotoluene. (n.d.). PubChem.

- 5-Bromo-2-iodotoluene 98 116632-39-4. (n.d.). Sigma-Aldrich.

- 5-Bromo-3-chloro-2-iodophenol. (n.d.). PubChem.

- SAFETY DATA SHEET. (2021, May 13). National Institute of Standards and Technology.

- 5-bromo-3-cloro-2-yodotolueno 1000573-87-4 wiki. (n.d.). Guidechem.

- Polyhalogenated Aromatic Hydrocarbons. (n.d.). MDPI.

- Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test.

- Halogenated Aromatic Poisoning (PCB and Others). (n.d.). Special Pet Topics.

- Hansen Solubility Parameters. (n.d.).

- Abbott, S. (n.d.). HSP Basics. Practical Solubility Science.

- Hansen solubility parameters (δ D , δ P , and δ H ) of the.... (n.d.). ResearchGate.

- 5-Bromo-1-chloro-2-iodo-3-methylbenzene. (n.d.). PubChem.

Sources

- 1. 5-Bromo-1-chloro-2-iodo-3-methylbenzene | C7H5BrClI | CID 44891212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-5-chloro-2-iodotoluene | C7H5BrClI | CID 44891129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]

- 10. 5-溴-2-碘甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Strategic Utility of 5-Bromo-3-chloro-2-iodotoluene in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational design. Halogenation profoundly influences a compound's physicochemical properties, metabolic stability, and target binding affinity. This technical guide delves into the untapped potential of 5-Bromo-3-chloro-2-iodotoluene, a triply halogenated aromatic building block, in medicinal chemistry. We will explore its unique reactivity profile, which allows for selective, sequential functionalization, and propose its application in the synthesis of complex molecular architectures relevant to modern therapeutic targets, such as protein kinases. This guide serves as a resource for researchers, scientists, and drug development professionals, providing both theoretical grounding and practical, field-proven insights into the application of this versatile chemical entity.

Introduction: The Enduring Significance of Halogens in Drug Design

For decades, halogens have been indispensable tools in the medicinal chemist's arsenal. Initially employed to enhance lipophilicity and modulate metabolic stability, our understanding of their role has evolved significantly.[1] Beyond simple steric and hydrophobic effects, it is now well-established that halogens, particularly chlorine, bromine, and iodine, can participate in highly directional, non-covalent interactions known as halogen bonds.[1][2][3][4][5] This interaction, where the halogen atom acts as a Lewis acid, contributes favorably to the stability of ligand-target complexes, offering a powerful tool for enhancing binding affinity and selectivity.[3][4][5][6]

Polyhalogenated aromatic compounds, such as this compound, represent a class of uniquely versatile building blocks.[7][8][9][10] The differential reactivity of the carbon-halogen bonds allows for a programmed, stepwise approach to molecular elaboration, enabling the construction of diverse and complex scaffolds from a single starting material. This guide will illuminate the strategic advantages offered by the specific arrangement of bromo, chloro, and iodo substituents on the toluene core, positioning this compound as a high-value intermediate for innovative drug discovery programs.

Physicochemical Properties and Reactivity Profile

This compound is a polyhalogenated aromatic hydrocarbon with the molecular formula C7H5BrClI.[11][12] Its structure presents a unique platform for synthetic diversification due to the distinct electronic and steric environments of the three different halogen atoms.

| Property | Value | Source |

| Molecular Formula | C7H5BrClI | [11][12] |

| Molecular Weight | 331.38 g/mol | [12] |

| IUPAC Name | 1-bromo-5-chloro-2-iodo-3-methylbenzene | [11] |

| CAS Number | 933671-80-8 | [11] |

The key to unlocking the synthetic potential of this molecule lies in the differential reactivity of the carbon-halogen bonds, particularly in palladium-catalyzed cross-coupling reactions. The generally accepted trend for reactivity in such transformations is:

This hierarchy is primarily governed by the bond dissociation energies, with the weaker C-I bond being the most susceptible to oxidative addition by a palladium(0) catalyst under milder conditions. This predictable reactivity allows for the selective functionalization of the iodine, followed by the bromine, and finally the chlorine, by carefully tuning reaction conditions and catalyst systems.

Proposed Synthetic Pathway for this compound

Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

Step 1: Iodination of 3-Bromo-5-chloroaniline

-

To a stirred solution of 3-Bromo-5-chloroaniline (1.0 eq) in a suitable solvent such as dichloromethane, add sodium bicarbonate (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of iodine (1.1 eq) in dichloromethane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Bromo-2-chloro-6-iodoaniline.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Diazotization and Deamination of 4-Bromo-2-chloro-6-iodoaniline

-

In a flask equipped with a magnetic stirrer, dissolve 4-Bromo-2-chloro-6-iodoaniline (1.0 eq) in a mixture of ethanol and concentrated sulfuric acid at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

In a separate flask, heat hypophosphorous acid (H3PO2, 50% in water, 10 eq) to 50 °C.

-

Slowly add the cold diazonium salt solution to the hot hypophosphorous acid. Vigorous gas evolution (N2) will be observed.

-

After the addition is complete, heat the reaction mixture at 60-70 °C for 1 hour.

-

Cool the mixture to room temperature and extract the product with diethyl ether.

-

Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain crude this compound.

-

Purify the product by vacuum distillation or column chromatography.

Potential Applications in Medicinal Chemistry: A Case Study in Kinase Inhibitor Scaffolds

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[18] Consequently, kinase inhibitors represent a major focus of modern drug discovery.[18][19][20][21][22] The unique structural features of this compound make it an ideal starting material for the synthesis of diverse libraries of potential kinase inhibitors. The toluene scaffold can serve as a central core, with the three halogen atoms providing orthogonal handles for the introduction of various pharmacophoric elements that can interact with different regions of the kinase active site.

Strategy: Sequential Cross-Coupling for Scaffold Elaboration

The differential reactivity of the halogens allows for a programmed synthetic strategy. A typical workflow would involve:

-

Sonogashira Coupling at the highly reactive iodine position to introduce a key hinge-binding motif.

-

Suzuki Coupling at the bromine position to add a larger, solvent-front-interacting group.

-

Buchwald-Hartwig Amination at the less reactive chlorine position to install a solubilizing group or another vector for biological activity.

Workflow for Kinase Inhibitor Scaffold Synthesis

Caption: Sequential cross-coupling strategy for kinase inhibitor synthesis.

Detailed Experimental Protocols

Protocol 1: Selective Sonogashira Coupling at the Iodine Position

Causality: The C-I bond is significantly weaker than the C-Br and C-Cl bonds, allowing for its selective activation by a standard Pd(0)/Cu(I) catalyst system under mild conditions, leaving the other two halogens intact for subsequent transformations.[23][24][25][26]

-

To a degassed mixture of this compound (1.0 eq), a terminal alkyne (e.g., ethynylpyridine, 1.2 eq), and copper(I) iodide (0.1 eq) in a suitable solvent (e.g., THF/triethylamine, 2:1 v/v), add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting 2-alkynyl-5-bromo-3-chlorotoluene by column chromatography.

Protocol 2: Suzuki Coupling at the Bromine Position

Causality: With the most reactive iodine site functionalized, the C-Br bond can now be selectively targeted for Suzuki coupling. More active palladium catalysts and/or higher temperatures are typically required to activate the C-Br bond over the C-Cl bond.[13][27]

-

In a reaction vessel, combine the 2-alkynyl-5-bromo-3-chlorotoluene from the previous step (1.0 eq), an arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.5 eq), and a suitable base (e.g., potassium carbonate, 3.0 eq) in a solvent system such as 1,4-dioxane/water (4:1 v/v).

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.05 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 8-12 hours under an inert atmosphere.

-

Monitor the reaction for the disappearance of the starting material.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the biaryl product by flash chromatography.

Protocol 3: Buchwald-Hartwig Amination at the Chlorine Position